3-[2-(Methanesulfonyl)ethenyl]quinoline
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Overview
Description
3-[2-(Methanesulfonyl)ethenyl]quinoline is a quinoline derivative characterized by the presence of a methanesulfonyl group attached to an ethenyl chain, which is further connected to the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methanesulfonyl)ethenyl]quinoline typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Ethenyl Chain: The ethenyl chain can be introduced through a Heck reaction, where a vinyl halide reacts with the quinoline derivative in the presence of a palladium catalyst.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via a sulfonylation reaction using methanesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of recyclable catalysts may be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methanesulfonyl)ethenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanesulfonyl chloride and triethylamine in an organic solvent.
Major Products
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of 3-[2-(Methanesulfonyl)ethyl]quinoline.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of dyes and pigments due to its extended π-conjugated system.
Mechanism of Action
The mechanism of action of 3-[2-(Methanesulfonyl)ethenyl]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death.
Pathways Involved: The compound may interfere with the electron transport chain in microbial cells, leading to the generation of reactive oxygen species and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the methanesulfonyl and ethenyl groups.
Quinolone: A derivative with a carbonyl group at the 4-position, known for its antibacterial properties.
Isoquinoline: An isomer of quinoline with the nitrogen atom at a different position.
Uniqueness
3-[2-(Methanesulfonyl)ethenyl]quinoline is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
918341-19-2 |
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Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
3-(2-methylsulfonylethenyl)quinoline |
InChI |
InChI=1S/C12H11NO2S/c1-16(14,15)7-6-10-8-11-4-2-3-5-12(11)13-9-10/h2-9H,1H3 |
InChI Key |
VITAAAAERAZYKH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C=CC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
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